molecular formula C23H23NO4 B2740734 N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2320959-93-9

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2740734
CAS No.: 2320959-93-9
M. Wt: 377.44
InChI Key: RHNHKGTXZHLZEM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic chemical compound provided for research purposes. This compound features a cyclopropanecarboxamide core, a structure that is of significant interest in medicinal chemistry and drug discovery. The cyclopropane ring is a common motif in bioactive molecules due to its ability to confer conformational restraint and improve metabolic stability . The molecular structure incorporates a furan-substituted phenyl group, a heterocyclic system frequently explored for its diverse biological activities . Furthermore, the 2-methoxyphenyl moiety attached to the cyclopropane ring is a pharmacophore found in compounds targeting various neurological pathways, including 5-HT1A serotonin receptors . This specific architectural combination suggests potential research applications in the development of receptor agonists or antagonists, particularly for central nervous system (CNS) targets . The compound is supplied for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full physicochemical profile, mechanism of action, and specific binding affinity for biological targets.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-21-6-3-2-5-18(21)23(12-13-23)22(26)24-15-19(25)16-8-10-17(11-9-16)20-7-4-14-28-20/h2-11,14,19,25H,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNHKGTXZHLZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclopropane ring, a furan moiety, and multiple aromatic systems. The molecular formula is C18H19N3O4C_{18}H_{19}N_{3}O_{4} with a molecular weight of 341.4 g/mol.

PropertyValue
Molecular FormulaC18H19N3O4
Molecular Weight341.4 g/mol
Structural FeaturesCyclopropane, Furan, Aromatic Rings

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease pathways. The presence of the furan and phenolic groups enhances its reactivity and binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of furan have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that furan derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Case Study:
A study conducted on furan-based compounds revealed that one derivative exhibited an IC50 value of 0.15 µM against human cervical cancer cells (HeLa), indicating strong anticancer potential .

Antimicrobial Activity

Furan-containing compounds have been recognized for their antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively.

Research Findings:
A study noted that certain furan derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may similarly exhibit such properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

Mechanism:
By selectively inhibiting COX-2, these compounds can reduce inflammatory responses without affecting COX-1, thereby minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison was made with other furan derivatives known for their biological activities.

Compound NameActivity TypeIC50 Value
Furan Derivative AAnticancer0.15 µM
Furan Derivative BAntibacterial1.55 µM
N-(3-amino-2,4-dimethoxy phenyl)-5-furanAntibacterial< 10 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

a) 1-(4-Fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide (BG16262)
  • Key Differences : Replaces the 2-methoxyphenyl group with a 4-fluorophenyl moiety.
  • Impact :
    • Electron Effects : Fluorine’s electron-withdrawing nature may alter binding affinity compared to the methoxy group’s electron-donating properties.
    • Lipophilicity : Increased logP due to fluorine substitution could enhance membrane permeability .
  • Molecular Formula: C₂₂H₂₀FNO₃; Molecular Weight: 365.40 g/mol.
b) N-(4-Methoxyphenyl)-2,2-diphenyl-cyclopropane-1-carboxamide
  • Key Differences : Features diphenyl groups on the cyclopropane and a 4-methoxyphenyl carboxamide.
  • Synthetic Complexity: Higher steric demand complicates synthesis compared to monosubstituted analogs .
c) Compound 83 () : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Key Differences : Incorporates a thiazol ring and trifluoromethoxybenzoyl group.
  • Impact :
    • Target Selectivity : The thiazol moiety may confer selectivity toward kinase or protease targets.
    • Metabolic Stability : The trifluoromethoxy group enhances resistance to oxidative metabolism .

Functional Group Influence on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Main Compound 2-Methoxyphenyl, furan-2-yl Not specified Balanced lipophilicity, moderate steric demand
BG16262 4-Fluorophenyl, furan-2-yl 365.40 Enhanced lipophilicity
N,N-Diethyl analog Diethylamine, 4-methoxyphenoxy 310.38 High diastereoselectivity (dr 23:1)
Compound 83 Thiazol, trifluoromethoxybenzoyl ~550 (estimated) High metabolic stability

Research Findings and Implications

  • Structural Flexibility : The main compound’s 2-hydroxyethyl-furylphenyl side chain may improve solubility compared to bulkier analogs (e.g., diphenyl derivatives) .
  • Synthetic Feasibility : The absence of stereochemical data for the main compound underscores the need for further optimization, as seen in ’s high diastereoselectivity approach .

Notes

  • The pharmacological profile (e.g., binding affinity, toxicity) of the main compound remains uncharacterized in the provided evidence.
  • Substituent choices (e.g., methoxy vs. fluorine) should be guided by target-specific requirements for electronic and steric interactions.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?

The synthesis involves three critical steps:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) or carbene transfer reagents to form the cyclopropane ring (modified from cyclopropane-carboxamide synthesis in ).
  • Amide coupling : React the cyclopropane-carboxylic acid derivative with a hydroxyethylamine intermediate using EDC/HOBt or other coupling agents (adapted from ).
  • Functionalization : Introduce the furan-phenyl group via Suzuki-Miyaura cross-coupling (boronic acid derivatives) or nucleophilic aromatic substitution ().

Q. Key optimization parameters :

  • Purify intermediates via preparative HPLC or column chromatography to achieve >95% purity ().
  • Monitor reaction progress using LC-MS or TLC with UV visualization ().

Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?

  • NMR spectroscopy : Use 1H^1H, 13C^13C, and 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from the cyclopropane, furan, and methoxyphenyl groups ().
  • X-ray crystallography : Determine absolute configuration and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) ().
  • Mass spectrometry : Confirm molecular weight via HRMS (ESI-TOF) with <2 ppm error ().

Q. What preliminary in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Screen against kinases or oxidoreductases using fluorescence-based protocols ().
  • Cytotoxicity profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays with IC50_{50} calculations ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Impurity analysis : Use HPLC with UV/ELSD detection to identify byproducts (e.g., methoxy group degradation) and correlate with reduced activity ().
  • Orthogonal assays : Compare results from fluorescence-based, radiometric, and SPR-based assays to rule out interference from compound autofluorescence or solubility issues ().

Q. What computational strategies are recommended for predicting target interactions and SAR?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or enzymes (e.g., furan interactions with hydrophobic pockets) ().
  • MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the cyclopropane ring under physiological conditions ().

Q. How can stereochemical effects on bioactivity be systematically studied?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in dose-response assays ().
  • X-ray/DFT correlation : Compare experimental crystal structures with DFT-optimized geometries to identify energetically favorable conformers ().

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